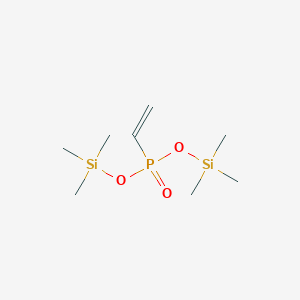
Bis(trimethylsilyl) vinylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(trimethylsilyl) vinylphosphonate is a useful research compound. Its molecular formula is C8H21O3PSi2 and its molecular weight is 252.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Applications
1. Synthesis of Vinylphosphonates:
Bis(trimethylsilyl) vinylphosphonate serves as a crucial precursor in the synthesis of various vinylphosphonates. Its reactivity allows it to participate in several synthetic pathways, including:
- Michaelis-Arbuzov Reaction: This reaction involves the transformation of alkyl halides with trialkyl phosphites to produce dialkyl vinylphosphonates. This compound can be utilized in this context to generate more complex phosphonate derivatives through subsequent reactions .
- Cross-Coupling Reactions: The compound can be employed in palladium-catalyzed cross-coupling reactions, allowing for the formation of vinylphosphonate-linked nucleosides. This method has been effectively used to modify RNA and DNA structures for therapeutic applications .
2. Stabilizing Agent:
Research indicates that this compound can act as a stabilizing agent for polydiorganosiloxanes. Its incorporation into siloxane formulations enhances thermal stability and mechanical properties, making it valuable in materials science .
Biological Applications
1. Antiviral Activity:
Vinylphosphonates, including this compound derivatives, have shown promise as antiviral agents. They inhibit viral replication by mimicking natural substrates in viral polymerases. For example, modifications using this compound can enhance the efficacy of nucleoside analogs against viruses such as HIV and cytomegalovirus .
2. Therapeutic Agents:
The compound's derivatives are being investigated for their potential use in treating various diseases due to their biological activity. Some studies have highlighted their effectiveness in inhibiting cancer cell lines, suggesting a role in anticancer therapies .
Case Studies
Case Study 1: Synthesis of RNA Modifications
A notable study demonstrated the successful synthesis of vinylphosphonate-linked RNA using this compound as a key intermediate. The research showed that these modifications could enhance the stability and efficacy of RNA therapeutics by providing resistance to nucleases .
Case Study 2: Antiviral Compounds
In another investigation, derivatives of this compound were tested against herpes simplex virus (HSV). The results indicated that these compounds could significantly reduce viral load in vitro, showcasing their potential as antiviral therapeutics .
Propiedades
Número CAS |
18291-41-3 |
|---|---|
Fórmula molecular |
C8H21O3PSi2 |
Peso molecular |
252.39 g/mol |
Nombre IUPAC |
[ethenyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane |
InChI |
InChI=1S/C8H21O3PSi2/c1-8-12(9,10-13(2,3)4)11-14(5,6)7/h8H,1H2,2-7H3 |
Clave InChI |
UFVFKJLDKPZOHD-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OP(=O)(C=C)O[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)OP(=O)(C=C)O[Si](C)(C)C |
Pictogramas |
Corrosive |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















